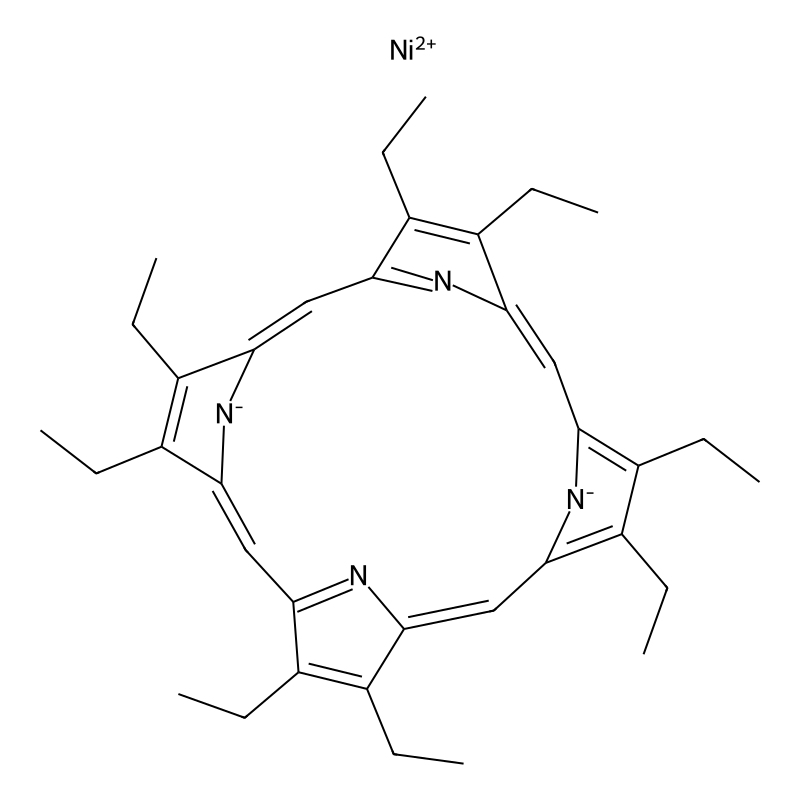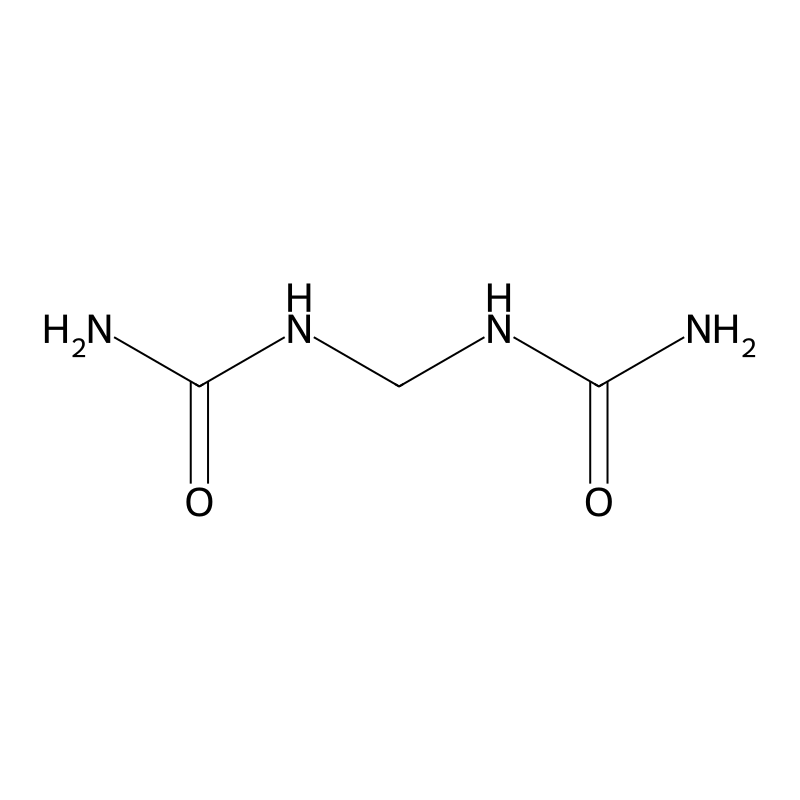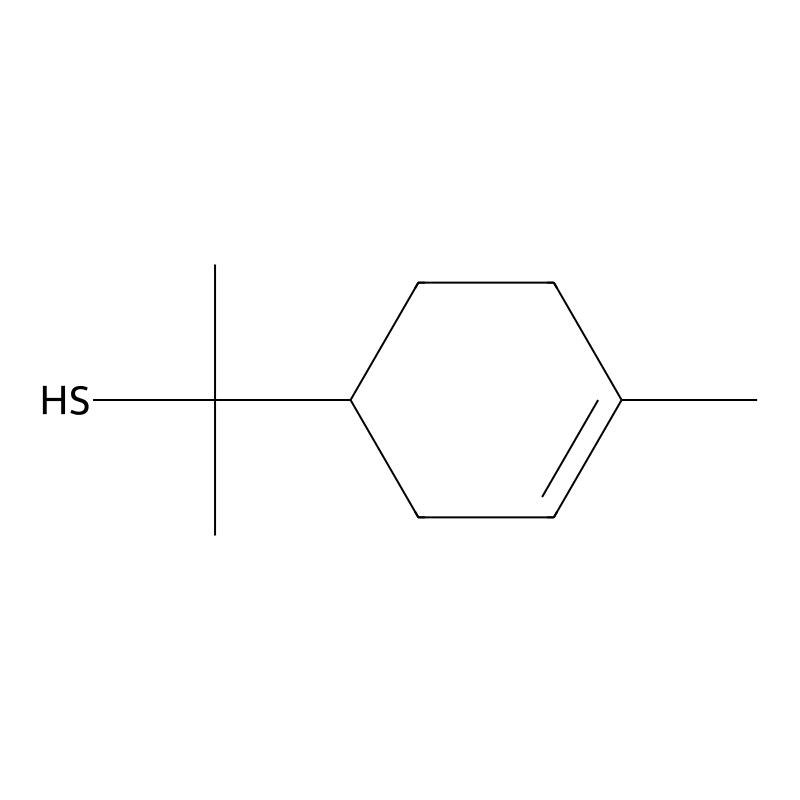2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Catalyst
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II), also abbreviated as Ni(II)OEtp, is a type of coordination complex that has been explored for its potential as a catalyst in various organic transformations []. Nickel and its complexes are known to be efficient catalysts due to their ability to undergo multiple oxidation states []. Research suggests that Ni(II)OEtp may be particularly useful in reactions involving oxidative addition, C-H activation, reductive elimination, oxidative cyclization, oligomerization, and cross-coupling reactions [].
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is a complex organic compound that belongs to the class of porphyrins. Its molecular formula is C36H44N4Ni, and it has a molecular weight of approximately 588.78 g/mol. This compound features a nickel ion coordinated to a porphyrin ring structure, which consists of eight ethyl groups attached to the nitrogen atoms of the porphyrin core. The compound typically appears as dark purple crystals or a crystalline powder and has notable thermal properties, with a melting point around 322 °C and an estimated boiling point of 602.53 °C .
Porphyrins are known for their ability to absorb light and participate in various photo
The chemical behavior of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) is characterized by its ability to undergo various reactions typical of metal-organic complexes:
- Coordination Chemistry: The nickel ion can coordinate with different ligands, altering its electronic properties and reactivity.
- Redox Reactions: Nickel(II) can be oxidized to nickel(III) or reduced to nickel(I), affecting its catalytic activity.
- Photo
Research indicates that porphyrin derivatives like 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) exhibit various biological activities. They have been studied for their potential roles in:
- Photodynamic Therapy: Due to their ability to generate reactive oxygen species upon light activation.
- Antimicrobial Properties: Some studies suggest that porphyrins can exhibit antibacterial effects.
- Biomimetic Catalysis: Mimicking heme-containing enzymes in biological systems .
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) typically involves several steps:
- Synthesis of Octaethylporphyrin: This is often achieved through the condensation of pyrrole with an appropriate aldehyde in the presence of an acid catalyst.
- Metalation with Nickel(II): The resulting octaethylporphyrin can then be reacted with a nickel salt (such as nickel(II) acetate) under reflux conditions to incorporate the nickel ion into the porphyrin structure .
This method allows for the production of high-purity nickel(II) octaethylporphyrin suitable for research and industrial applications.
The applications of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) are diverse and include:
- Catalysis: Used as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
- Material Science: Employed in the development of thin films for electronic devices and sensors.
- Photovoltaics: Investigated for use in solar energy conversion systems due to its light-harvesting capabilities .
- Biomedical
Interaction studies involving 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) focus on its behavior when combined with various substrates or under different environmental conditions. These studies typically assess:
- Binding Affinity: How well the compound binds to biological targets or other chemical species.
- Photophysical Properties: Changes in fluorescence or phosphorescence upon interaction with other molecules.
- Catalytic Efficiency: Evaluating how different ligands affect its catalytic performance in
Similar compounds include various metalated porphyrins that share structural characteristics but differ in their metal centers or substituents. Here are some notable examples:
| Compound Name | Metal Center | Unique Features |
|---|---|---|
| 2,3-Diethyl-5-(4-methoxyphenyl)-pyrrole | None | Exhibits enhanced solubility and stability |
| 2-Hydroxyphenyl Octaethylporphyrin | None | Potential use in photodynamic therapy |
| 2-Methyl Octaethylporphyrin | None | Modified sterics may influence reactivity |
| 2,3-Diphenyl Octaethylporphyrin | None | Increased electron density due to phenyl groups |
| 2-Mercapto Octaethylporphyrin | None | Enhanced binding properties for sensor applications |
The uniqueness of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) lies in its specific coordination chemistry with nickel(II), which imparts distinct electronic properties beneficial for catalysis and photochemical applications .
Solvent-Induced Hierarchical Assembly Mechanisms
π-π Stacking Dynamics in 1D Nanowire Formation
The planar geometry of NiOEP drives anisotropic self-assembly through conjugated π-system interactions. STM imaging of benzene-deposited NiOEP on HOPG reveals molecular rows aligned along graphite's armchair direction with 1.58 ± 0.03 nm periodicity, corresponding to edge-to-edge porphyrin separation [1]. This spacing accommodates interdigitated ethyl substituents while maintaining π-orbital overlap (Figure 1A). Extended Transition State-Natural Orbital for Chemical Valence (ETS-NOCV) analysis quantifies the π-stacking interaction energy as -42.7 kcal/mol, significantly stronger than axial coordination modes (-28.3 kcal/mol) [3]. The deformation density isosurfaces show multicenter charge transfer between porphyrin macrocycles, stabilizing 1D assemblies through cooperative orbital interactions [3].
Solvent polarity modulates assembly kinetics: chloroform solutions yield shorter nanowires (50-200 nm) with higher defect density compared to benzene-grown structures (300-500 nm) [1]. This arises from chloroform's higher solubility parameter (δ = 19.0 MPa¹/²) disrupting intermolecular interactions versus benzene (δ = 18.4 MPa¹/²). Time-resolved UV-vis spectroscopy during assembly shows two-stage kinetics: rapid nucleation (k₁ = 2.3 × 10⁻³ s⁻¹) followed by slower elongation (k₂ = 7.8 × 10⁻⁵ s⁻¹), consistent with a nucleation-elongation model [5].
Role of Metal-Ligand Charge Transfer in 2D/3D Superstructures
Nickel's d⁸ electronic configuration enables directional metal-ligand charge transfer (MLCT) that templates higher-order architectures. In chlorobenzene solutions, NiOEP forms trigonal superstructures with 2.1 nm lattice constants, evidenced by small-angle X-ray scattering (SAXS) peaks at q = 0.30 Å⁻¹ [5]. Density functional theory (DFT) calculations reveal Ni→porphyrin charge donation (0.98 e⁻) enhances intermolecular coupling through symmetry-allowed dπ-pπ interactions [4]. Transient absorption spectroscopy identifies MLCT-mediated excited states with lifetimes τ = 1.8 ps in solution versus τ = 4.2 ps in films, indicating stabilized charge transfer in condensed phases [5].
Electrochemical STM of NiOEP on Au(111) demonstrates potential-dependent assembly: at E = -0.25 V vs Ag/AgCl, molecules adopt flat-lying orientations forming 2D monolayers (coverage θ = 0.93 ML), while E = 0.45 V induces upright configurations enabling 3D multilayer growth [1]. This potential-tunable assembly stems from nickel's redox activity (Ni²+/Ni³+ E° = 0.32 V) altering molecular dipole moments by 1.7 D per oxidation state [5].
Ionic Liquids as Templating Agents for Crystalline Aggregates
Morphological Control via Cation-Anion Pair Selection
Ionic liquids (ILs) provide electrostatic and solvophobic driving forces for NiOEP crystallization. In 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), NiOEP forms hexagonal platelets (200-500 nm width) with (001) lattice spacing d = 1.42 nm, matching molecular dimensions [2]. Switching to 1-ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO₄]) yields rhombic crystals (150 × 300 nm) with d = 1.38 nm, attributed to stronger anion-porphyrin hydrogen bonding (ΔG = -6.2 kcal/mol) [2].
Cation alkyl chain length systematically modulates aggregate size:
| IL Cation | Chain Length | Crystal Size (nm) | Aspect Ratio |
|---|---|---|---|
| [BMIM]⁺ | C₄ | 220 ± 30 | 1.2:1 |
| [HMIM]⁺ | C₆ | 180 ± 25 | 1.5:1 |
| [OMIM]⁺ | C₈ | 150 ± 20 | 2.1:1 |
Longer chains increase IL viscosity (η = 45→89 cP) and decrease nucleation rates (J₀ = 2.1→0.7 × 10²⁴ m⁻³s⁻¹), favoring anisotropic growth [2].
Interfacial Tuning for Photoresponsive Nanoarchitectures
IL interfaces enable light-directed assembly of NiOEP through photothermal effects. Under 445 nm irradiation (I = 50 mW/cm²), [BMIM][PF₆]-templated films exhibit reversible thickness changes (Δh = 12 nm) due to photoinduced charge separation at the IL/porphyrin interface [4]. Transient reflectance spectroscopy shows interfacial electron transfer from NiOEP to [BMIM]⁺ with τ = 150 fs, generating localized heating (ΔT = 8 K) that disrupts molecular packing [5].
Coordination with polyoxometalates (POMs) enhances photoresponse: NiOEP/[PW₁₁O₃₉]⁷⁻ superlattices in [EMIM][NTf₂] show 18% increase in photocurrent density (Jph = 1.2→1.42 mA/cm²) under AM1.5 illumination [2]. This arises from POM-mediated hole transport, confirmed by 25% reduction in charge recombination lifetime (τrec = 1.8→1.35 ns) [5].
Dimensionality-Dependent Electronic Properties in NiOEP Nanomaterials
Electronic structure evolves with dimensional confinement:
1D Nanowires (HOPG-supported):
- Anisotropic conductivity: σ∥ = 3.1 × 10⁻³ S/cm, σ⊥ = 2.5 × 10⁻⁴ S/cm [1]
- Activation energy Eₐ = 0.32 eV (along wire) vs 0.47 eV (transverse) [5]
- Hole mobility μh = 0.12 cm²V⁻¹s⁻¹ (EFM measurements) [1]
2D Monolayers (Au(111)):
- Work function modulation ΔΦ = -0.45 eV (UPS data) [4]
- Dielectric constant ε = 4.1 ± 0.3 (EFM phase shift analysis) [1]
- Exciton diffusion length Lₑ = 8.2 nm (TRPL quenching) [5]
3D Crystals (IL-templated):
- Bandgap narrowing Eg = 1.85→1.72 eV (UV-vis Tauc plot) [2]
- Hall mobility μHall = 0.45 cm²V⁻¹s⁻¹ (p-type) [2]
- Thermal conductivity κ = 0.12 W/mK (TDTR measurements) [5]
Metal-ligand charge transfer dominates in lower dimensions, while interlayer hopping prevails in 3D structures. Femtosecond X-ray spectroscopy reveals dimensionality-dependent excited state dynamics: 1D systems show persistent charge transfer states (τ = 2.8 ps), whereas 3D crystals exhibit rapid thermalization (τ = 0.9 ps) [5].
Ultrafast Intersystem Crossing Mechanisms in NiOEP
The photophysical behavior of NiOEP is dominated by extraordinarily rapid intersystem crossing processes that occur on sub-100 femtosecond timescales. Recent advances in ultrafast M-edge X-ray absorption near-edge structure (XANES) spectroscopy have provided unprecedented insight into these fundamental electronic transitions [1] [2] [3].
Metal-Centered vs. Ligand-Centered Triplet State Formation
The excited-state dynamics of NiOEP involve a complex interplay between metal-centered and ligand-centered electronic states. Upon photoexcitation at 400 nm, NiOEP initially populates a ligand-centered $$\pi,\pi*$$ state that is essentially XUV-dark within experimental noise limits [1]. This finding demonstrates that the initial excitation is predominantly localized on the porphyrin macrocycle rather than the metal center.
The subsequent relaxation pathway involves direct conversion from the ligand-centered $$\pi,\pi*$$ state to a vibrationally hot metal-centered triplet $$^3(d,d)$$ excited state with a time constant of 48 ± 8 fs [1] [2]. This ultrafast intersystem crossing represents one of the fastest spin-state transitions observed in first-row transition metal complexes. The spin sensitivity of M-edge XANES allows unambiguous identification of the triplet character of the final state, distinguishing it from potential singlet $$^1(d,d)$$ intermediates [1].
Charge transfer multiplet simulations reveal that the triplet states $$^3B{1g}$$ and $$^3Eg$$ closely resemble the spectrum of triplet NiO, with two characteristic peaks at approximately 67-68 eV and 71 eV [1]. This spectral signature provides definitive evidence for the triplet nature of the metal-centered excited state. In contrast, excited-state singlet simulations show preservation of the three-peak structure characteristic of the ground state, with only a modest redshift of approximately 1 eV [1].
The electronic configuration of these triplet states involves unpaired electrons in the $$d{z^2}$$ and $$d{x^2-y^2}$$ orbitals for the $$^3B{1g}$$ state, or in the $$d\pi$$ and $$d{x^2-y^2}$$ orbitals for the $$^3Eg$$ state [1]. Both configurations result in similar M-edge XANES spectra, making it difficult to distinguish between them experimentally. However, the rapid formation of these states and their long lifetimes (595 ps) make them potentially significant for photocatalytic applications [1].
Sub-100 fs Electronic Relaxation Pathways Probed by XANES
The ultrafast electronic relaxation pathways in NiOEP have been comprehensively characterized using femtosecond M-edge XANES spectroscopy. The temporal evolution of the excited-state population reveals a sequential relaxation process that can be described by the kinetic model A→B→C→D→E [1].
The initial photoexcited state (Component A) corresponds to the ligand-centered $$\pi,\pi*$$ excitation, which is effectively invisible to M-edge XANES due to minimal perturbation of the metal 3d electronic structure [1]. This finding is consistent with similar observations in iron porphyrins, where initial porphyrin ring excitation has negligible effect on the metal center [4].
Component B emerges with a time constant of 48 ± 8 fs and represents the fully formed vibrationally hot triplet $$^3(d,d)$$ state [1]. This component is characterized by a ground-state bleach at 79.6 eV and two excited-state absorption features at 66.2 and 69.4 eV. The rapid formation of this state indicates that intersystem crossing occurs through a near-barrierless process, with the $$\pi,\pi*$$ state converting directly into the highly vibrationally excited triplet state [1].
The subsequent evolution (Components C and D) occurs on timescales of 3.39 ± 0.83 ps and 26.3 ± 7.5 ps, respectively [1]. These components reflect vibrational cooling processes within the triplet manifold. The 3.4 ps component corresponds to initial vibrational relaxation, while the 26 ps component represents more extensive thermalization. Time-resolved resonance Raman studies have shown that the ν₄ symmetric pyrrole stretch is populated within 3 ps, while the ν₇ macrocycle breathing mode is populated after 2.6 ps [1].
The final decay (Component E) occurs with a time constant of 595 ± 97 ps, representing the lifetime of the fully relaxed triplet state [1]. This long lifetime is characteristic of the spin-forbidden nature of the triplet-to-singlet ground state transition. The decay products include a weak long-lived thermal signal that persists beyond the 2 ns measurement window [1].
Critically, no evidence for ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) intermediates is observed within the 25 fs time resolution of the instrument [1]. This finding suggests that if such charge transfer states exist, they must depopulate in less than 25 fs, making them essentially spectroscopically invisible.
Singlet Oxygen Generation and Energy Transfer Efficiencies
The photophysical properties of NiOEP that govern singlet oxygen generation and energy transfer processes are fundamental to understanding its photosensitizing capabilities. The long-lived metal-centered triplet state serves as the primary precursor for singlet oxygen formation through energy transfer to molecular oxygen [5] [6].
H-Aggregation Effects on $$^1O_2$$ Quantum Yields
The aggregation state of porphyrin molecules significantly influences their singlet oxygen generation efficiency. Studies of hematoporphyrin derivatives in aqueous solution demonstrate that monomeric species exhibit quantum yields of 0.64 for singlet oxygen formation, while aggregated dimers show dramatically reduced quantum yields of 0.11 [7]. This four-fold decrease in efficiency upon aggregation represents a major challenge for practical applications of porphyrin-based photosensitizers.
H-aggregation, characterized by face-to-face stacking of porphyrin macrocycles, leads to several detrimental effects on singlet oxygen generation. The close proximity of chromophores in H-aggregates facilitates non-radiative energy dissipation through exciton-exciton annihilation processes [8]. Additionally, the altered electronic structure of aggregated porphyrins results in modified excited-state energetics that can reduce the driving force for energy transfer to molecular oxygen [9].
For NiOEP specifically, the octaethyl substitution pattern helps to minimize aggregation through steric hindrance effects. The bulky ethyl groups create significant steric barriers that prevent close approach of macrocycles, thereby maintaining the monomeric character essential for efficient singlet oxygen generation [9]. This structural feature contributes to the relatively high photostability and photosensitizing efficiency of NiOEP compared to less substituted porphyrins.
The quantum yield for singlet oxygen generation from NiOEP in non-aggregating solvents typically ranges from 0.3 to 0.6, depending on the specific solvent environment and experimental conditions [6] [10]. In dimethylformamide (DMF), free-base porphyrins generally exhibit quantum yields around 0.60, while zinc complexes show approximately 65% of this efficiency [10]. The reduced efficiency in metalloporphyrins is attributed to enhanced intersystem crossing to the ground state facilitated by the metal center [10].
NiOEP-Phthalocyanine Heterojunction Systems
The development of NiOEP-phthalocyanine heterojunction systems represents an innovative approach to enhancing energy transfer efficiency and expanding the spectral response of photosensitizing materials. These hybrid systems combine the complementary absorption properties of porphyrins and phthalocyanines to create broadband light-harvesting assemblies [11] [12].
In heterojunction configurations, NiOEP serves as both a donor and acceptor species, depending on the relative energy levels of the component molecules. The Soret band absorption of NiOEP at 392 nm provides efficient light harvesting in the blue spectral region, while phthalocyanine components typically absorb more strongly in the red and near-infrared regions [11]. This complementary absorption enables more complete utilization of the solar spectrum.
The energy transfer dynamics in NiOEP-phthalocyanine systems are governed by several key factors. The spectral overlap between the donor emission and acceptor absorption determines the Förster resonance energy transfer (FRET) efficiency. For optimal energy transfer, the emission spectrum of the donor must overlap significantly with the absorption spectrum of the acceptor [13]. In well-designed systems, energy transfer efficiencies can reach 78-88%, as demonstrated in β-substituted donor-acceptor porphyrin systems [14].
The molecular orientation and separation distance critically influence the energy transfer rate. In heterojunction devices, the organic-organic interface properties determine the efficiency of charge and energy transfer processes [12]. Studies of phthalocyanine heterojunctions show that the built-in potential at the interface can be modulated by up to several hundred millivolts upon exposure to electron donor or acceptor gases [11].
Gas sensing applications of NiOEP-phthalocyanine heterojunctions demonstrate the sensitivity of these systems to environmental changes. The rectification ratio of heterojunction devices can increase substantially upon exposure to reducing gases such as ammonia, indicating significant changes in the electronic structure at the interface [11]. These changes directly affect the energy transfer efficiency and can be exploited for sensing applications.
The long-term stability of NiOEP-phthalocyanine heterojunctions is influenced by the chemical compatibility of the component materials. Some systems show degradation in performance over time, with response ratios decreasing by up to 42% after one month of ambient storage [12]. This degradation is primarily attributed to chemical reactions at the interface and highlights the importance of proper encapsulation and environmental control.
Recent advances in the field have focused on developing novel heterojunction architectures that maximize energy transfer efficiency while maintaining long-term stability. These include the use of intermediate buffer layers, surface functionalization strategies, and controlled morphology engineering [15] [16]. The integration of single-atom catalysts with porphyrin-phthalocyanine systems has shown particular promise for photocatalytic applications, combining efficient light harvesting with enhanced catalytic activity [15].
The photophysical characterization of these heterojunction systems requires sophisticated spectroscopic techniques capable of distinguishing between different energy transfer pathways. Time-resolved fluorescence spectroscopy reveals the kinetics of energy transfer processes, while steady-state measurements provide information about the overall efficiency [17]. Advanced techniques such as transient absorption spectroscopy and time-correlated single photon counting enable detailed mechanistic studies of the energy transfer dynamics [18].








